molecular formula C12H13NO3 B1637285 4-Propoxy-1H-indole-2-carboxylic acid CAS No. 878424-53-4

4-Propoxy-1H-indole-2-carboxylic acid

Cat. No.: B1637285
CAS No.: 878424-53-4
M. Wt: 219.24 g/mol
InChI Key: NJHLAKZJVBZOBQ-UHFFFAOYSA-N
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Description

4-Propoxy-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family, characterized by its unique structure that includes a propoxy group attached to the indole ring and a carboxylic acid group at the second position

Biochemical Analysis

Biochemical Properties

4-Propoxy-1H-indole-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound may interact with glycine-binding sites, acting as an antagonist . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of kinases, which are essential for cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit certain kinases, affecting cell signaling pathways . Additionally, this compound may interact with glycine-binding sites, acting as an antagonist . These interactions can result in changes in gene expression and alterations in cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Indole derivatives, including this compound, have been reported to exhibit stable properties under specific conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of cell signaling pathways and inhibition of cancer cell growth . At higher doses, toxic or adverse effects may be observed. It is essential to determine the threshold doses that maximize the compound’s therapeutic potential while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. Indole derivatives are known to be metabolized by enzymes such as cytochrome P450 . These metabolic pathways can influence the compound’s activity and its effects on metabolic flux and metabolite levels. Understanding these pathways is crucial for optimizing the compound’s therapeutic applications and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within specific tissues can influence its therapeutic effects and potential toxicity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxy-1H-indole-2-carboxylic acid typically involves the following steps:

  • Indole Formation: The indole core can be synthesized through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone.

  • Propoxy Group Introduction: The propoxy group can be introduced via nucleophilic substitution reactions, where an appropriate propyl halide reacts with the indole nitrogen.

  • Carboxylation: The carboxylic acid group can be introduced through various methods, such as the Kolbe-Schmitt reaction, which involves the reaction of phenol with carbon dioxide under high pressure and temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Propoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to modify the propoxy group or the carboxylic acid group.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups onto the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, often requiring catalysts or specific reaction conditions.

Major Products Formed:

  • Oxidation: Oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can produce alcohols or amines from the corresponding carbonyl groups.

  • Substitution: Substitution reactions can yield various substituted indoles depending on the nucleophile used.

Scientific Research Applications

4-Propoxy-1H-indole-2-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-Propoxy-1H-indole-2-carboxylic acid is similar to other indole derivatives, such as:

  • Indole-2-carboxylic acid: Lacks the propoxy group.

  • 4-Methoxy-1H-indole-2-carboxylic acid: Contains a methoxy group instead of a propoxy group.

  • 5-Propoxy-1H-indole-2-carboxylic acid: Propoxy group is attached at the fifth position of the indole ring.

Uniqueness: The presence of the propoxy group at the fourth position distinguishes this compound from other similar compounds, potentially leading to unique chemical and biological properties.

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Properties

IUPAC Name

4-propoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-6-16-11-5-3-4-9-8(11)7-10(13-9)12(14)15/h3-5,7,13H,2,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHLAKZJVBZOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC2=C1C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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